

# Famitinib Malate In Vitro Assay Application

## Notes and Protocols

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### Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

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## Abstract

**Famitinib malate** is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] It primarily targets a range of receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ), c-Kit, and FMS-like tyrosine kinase 3 (Flt3).[2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **famitinib malate**, along with a summary of its inhibitory activities and a visual representation of its targeted signaling pathways.

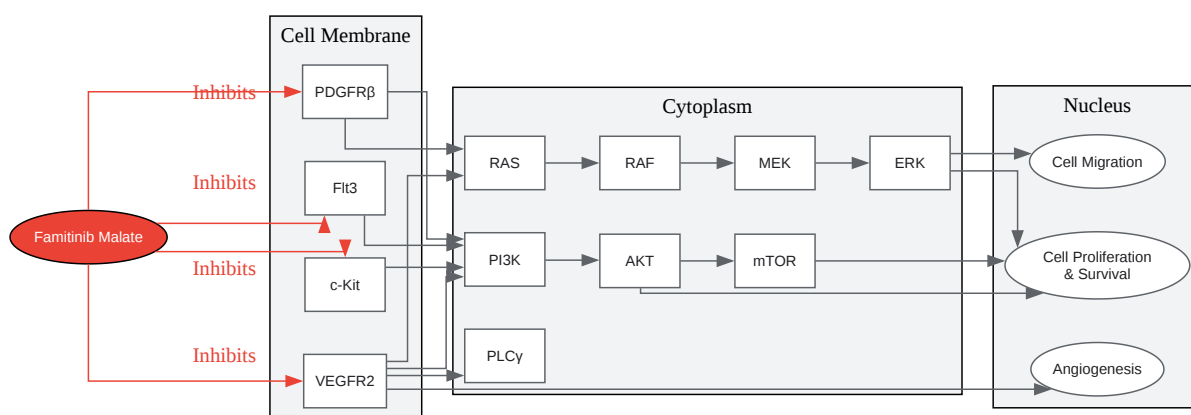
## Data Presentation

### Table 1: In Vitro Inhibitory Activity of Famitinib Malate

Target/Assay	IC50 (nM)	Cell Line/System	Reference
c-Kit	2.3	Kinase Assay	[2]
VEGFR-2	4.7	Kinase Assay	[2]
PDGFR $\beta$	6.6	Kinase Assay	[2]
Cell Growth (BGC-823)	3600	MTS Assay	[2]
Cell Growth (MGC-803)	3100	MTS Assay	[2]

## Signaling Pathway

**Famitinib malate** exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. By blocking the activity of VEGFR2, PDGFR $\beta$ , c-Kit, and Flt3, famitinib disrupts downstream signaling cascades, leading to reduced cell viability and apoptosis.



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### Famitinib Signaling Pathway

## Experimental Protocols

### Kinase Activity Assay (VEGFR2)

This protocol is adapted from commercially available VEGFR2 kinase assay kits and is intended to measure the direct inhibitory effect of **famitinib malate** on VEGFR2 kinase activity.

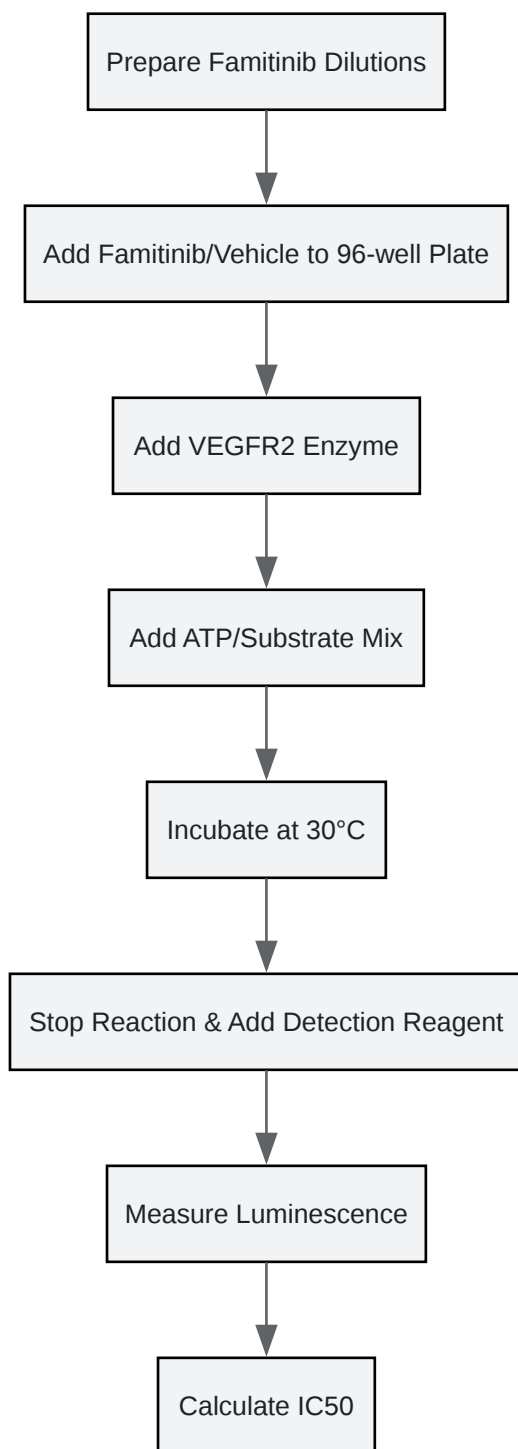
#### Materials:

- Recombinant human VEGFR2 kinase
- Kinase assay buffer
- ATP
- Poly (Glu, Tyr) 4:1 substrate
- **Famitinib malate**
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Prepare a serial dilution of **famitinib malate** in kinase assay buffer.
- In a 96-well plate, add the diluted **famitinib malate** or vehicle control.
- Add the VEGFR2 enzyme to each well, except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
- Incubate the plate at 30°C for 45-60 minutes.

- Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.
- Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
- Calculate the IC50 value of **famitinib malate** by plotting the percentage of inhibition against the log concentration of the compound.



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#### Kinase Activity Assay Workflow

## Cell Viability Assay (MTS Assay)

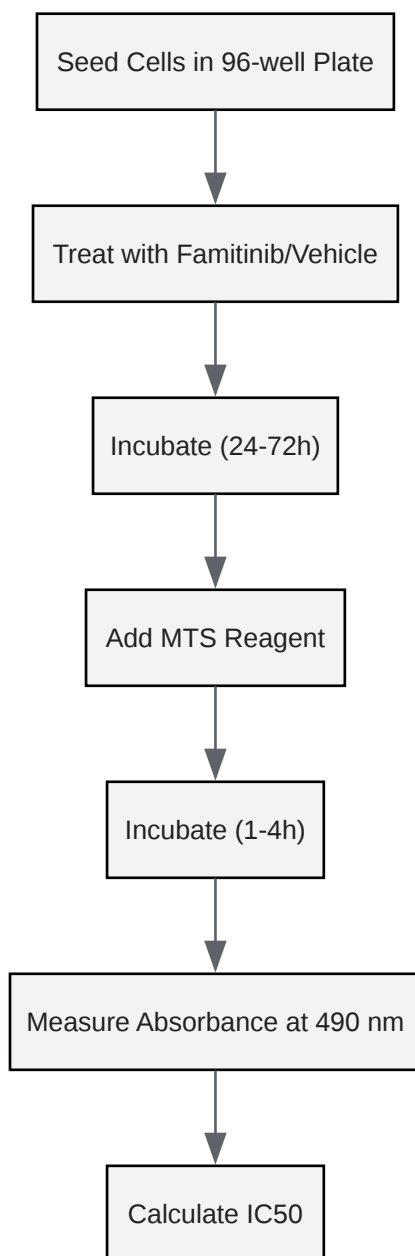
This protocol is for determining the effect of **famitinib malate** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., BGC-823, MGC-803)
- Complete cell culture medium
- **Famitinib malate**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear flat-bottom plates
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
- Treat the cells with various concentrations of **famitinib malate** (e.g., 0.6 to 20.0  $\mu\text{M}$ ) or vehicle control.[3]
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>. [3]
- Add 20  $\mu\text{L}$  of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a spectrophotometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.



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#### Cell Viability Assay Workflow

## Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of **famitinib malate** on the migratory and invasive potential of cancer cells.

Materials:

- Cancer cell lines
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- **Famitinib malate**
- Transwell inserts (8  $\mu$ m pore size) for 24-well plates
- Matrigel (for invasion assay)
- Cotton swabs
- Methanol (for fixing)
- Crystal Violet or Hematoxylin (for staining)
- Microscope

Procedure: For Migration Assay:

- Seed  $2 \times 10^5$  cells suspended in serum-free medium into the upper chamber of the Transwell insert.
- Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add different concentrations of **famitinib malate** to both the upper and lower chambers.
- Incubate for 16-24 hours.
- Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with 100% methanol.
- Stain the cells with Crystal Violet or Hematoxylin.
- Count the number of migrated cells in several random fields under a microscope.

For Invasion Assay:

- Coat the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
- Follow steps 1-8 of the migration assay protocol.

## Western Blot Analysis

This protocol is to analyze the effect of **famitinib malate** on the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

- Cancer cell lines
- **Famitinib malate**
- Lysis buffer containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **famitinib malate** for the desired time.

- Lyse the cells in lysis buffer and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

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